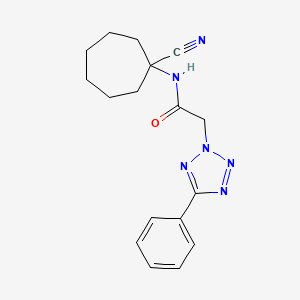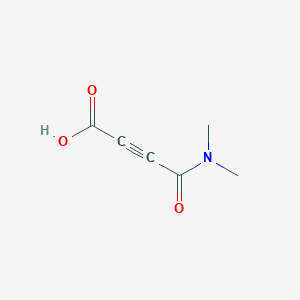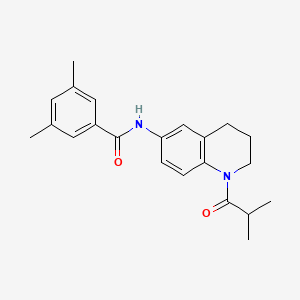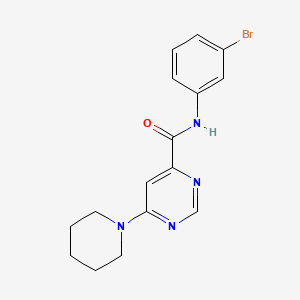
N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide, also known as CCTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is not fully understood, but it is believed to involve the modulation of GABAergic and glutamatergic neurotransmission in the brain. N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA-A receptors, which results in the inhibition of neuronal excitability and the reduction of seizure activity. Additionally, N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has been found to block NMDA receptors, which are involved in the regulation of glutamatergic neurotransmission, leading to the reduction of excitotoxicity and neuroinflammation.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, the alteration of gene expression, and the induction of neurotrophic factors. These effects contribute to the therapeutic potential of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide in the treatment of neurological and inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is its high potency and selectivity, which allows for the use of lower doses and reduces the risk of side effects. Additionally, N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has a relatively long half-life, which allows for sustained therapeutic effects. However, one of the limitations of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is its poor solubility in water, which requires the use of organic solvents for administration and may affect its bioavailability.
未来方向
There are several potential future directions for the research and development of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide. One area of interest is the investigation of its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide and to explore its potential interactions with other drugs. Furthermore, the development of new formulations and delivery systems of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide may improve its bioavailability and therapeutic efficacy. Finally, the exploration of the potential use of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide in combination with other drugs or therapies may lead to more effective treatments for various diseases.
合成方法
The synthesis of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide involves the reaction between 1-cyanocycloheptanecarboxylic acid and 5-phenyl-2H-1,2,3,4-tetrazole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA). The resulting product is purified through column chromatography to obtain N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide in high yield and purity.
科学研究应用
N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties, making it a promising candidate for the treatment of neurological disorders, such as epilepsy, anxiety, and depression. In addition, N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has been shown to possess anti-inflammatory, analgesic, and antioxidant activities, which suggest its potential use in the treatment of pain and inflammation-related diseases.
属性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(5-phenyltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c18-13-17(10-6-1-2-7-11-17)19-15(24)12-23-21-16(20-22-23)14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGWRYXSBUXIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2990248.png)
![[1,3-Bis(ethoxycarbonyl)-2,4,5-trimethylcyclopentadien-1-yl]rhodium(III) Dichloride Dimer](/img/structure/B2990249.png)

![(E)-10,13-dimethyl-16-(4-nitrobenzylidene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2990251.png)
![1-(2-Methoxyethyl)-3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)urea](/img/structure/B2990254.png)

![6-(3-Hydroxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2990258.png)
![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propanenitrile](/img/structure/B2990259.png)
![Ethyl 2-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2990262.png)

![Methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2990265.png)
![4-(benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole](/img/structure/B2990267.png)

![3-allyl-8-(3-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990270.png)